Sodium 2-(pyridazin-4-yl)acetate is a sodium salt derivative of 2-(pyridazin-4-yl)acetic acid. It is characterized by the presence of a pyridazine ring, which contributes to its biological and chemical properties. This compound is of interest in various scientific fields, particularly in medicinal chemistry and agricultural applications due to its potential efficacy against certain pathogens.
The compound can be synthesized through various methods involving the reaction of pyridazine derivatives with acetic acid or its derivatives, typically under controlled conditions. Sodium 2-(pyridazin-4-yl)acetate is cataloged under the Chemical Abstracts Service number 1523571-92-7, indicating its recognized status in chemical databases .
Sodium 2-(pyridazin-4-yl)acetate falls under the category of organic salts and more specifically, it is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized as a pyridazine derivative, which is significant in the context of pharmaceutical chemistry.
The synthesis of sodium 2-(pyridazin-4-yl)acetate can be achieved through several methods:
The synthesis can be monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity. Reaction conditions such as temperature and pH are critical for optimizing yield and minimizing side reactions.
Sodium 2-(pyridazin-4-yl)acetate has a molecular formula of with a molecular weight of approximately 160.11 g/mol . The compound features a pyridazine ring bonded to an acetate group, which contributes to its reactivity and solubility properties.
The structural representation can be described using various chemical notation systems, including SMILES notation: CC(=O)[O-].[Na+].c1nnc(c1)C(C(=O)O)=O
. The compound exhibits specific spectral characteristics that can be identified through infrared spectroscopy and mass spectrometry.
Sodium 2-(pyridazin-4-yl)acetate participates in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and various bases for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired outcomes.
The mechanism of action for sodium 2-(pyridazin-4-yl)acetate primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the pyridazine ring may facilitate binding through hydrogen bonding or π-stacking interactions with nucleophilic sites on biomolecules.
Studies indicate that compounds containing pyridazine moieties exhibit antimicrobial and anti-inflammatory activities, suggesting that sodium 2-(pyridazin-4-yl)acetate could potentially modulate biochemical pathways involved in these processes .
Sodium 2-(pyridazin-4-yl)acetate is typically a white crystalline solid at room temperature. It is soluble in water due to its ionic nature but may have limited solubility in organic solvents.
The compound has a melting point that varies depending on purity and hydration state but generally falls within a range typical for organic salts. Its stability under standard laboratory conditions makes it suitable for various applications without significant degradation.
Relevant data includes:
Sodium 2-(pyridazin-4-yl)acetate has several scientific uses:
The synthesis of Sodium 2-(pyridazin-4-yl)acetate hinges on forming the critical C–C bond between the pyridazine ring and the acetate moiety. Two principal nucleophilic substitution strategies dominate:
Table 1: Comparative Efficiency of Nucleophilic Pathways
Method | Reagent | Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|
Cyanoacetate Alkylation | NaCH₂CNCO₂Et, KI | DMSO | 65–75 | Tolerance to air/moisture |
Direct Acetic Acid | Pyridazin-4-ylMgBr, BrCH₂CO₂Et | THF | 50–60 | Fewer steps; no hydrolysis required |
Conversion of 2-(pyridazin-4-yl)acetic acid to its sodium salt demands precise stoichiometric and pH control to prevent decomposition:
Table 2: Neutralization Method Performance
Method | Reagent | Temperature (°C) | Purity (%) | Yield (%) |
---|---|---|---|---|
Aqueous NaOH | NaOH (1.05 eq.) | 0–5 | ≥98 | 85–90 |
Sodium 2-ethylhexanoate | C₈H₁₅O₂Na (1.1 eq.) | 25 | ≥99 | 92–95 |
Continuous flow technology enhances reproducibility and safety for large-scale production:
Orthogonal protection is critical when synthesizing complex hybrids containing pyridazine-acetate and nitrogen heterocycles:
Table 3: Protective Group Compatibility
Protecting Group | Stability Toward | Deprotection Conditions | Compatibility with Sodium Acetate |
---|---|---|---|
Boc | Base (NaOH), Nucleophiles | TFA (neat), 25°C, 1h | Excellent |
Msz (sulfoxide) | Acid (TFA), Base (piperidine) | i) Ph₃P/Me₃SiCl; ii) TFA, 50% | Excellent |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0